2'-Deoxyisoguanosine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

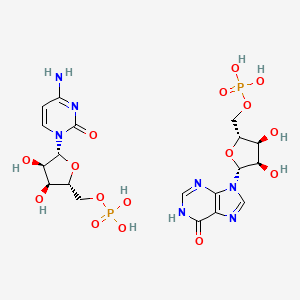

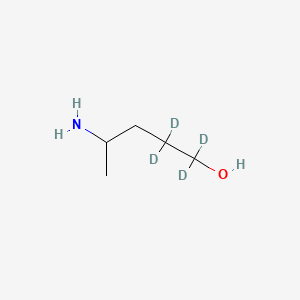

2’-Deoxyisoguanosine is a purine nucleoside analog . It has a molecular weight of 267.24 . It is a white to off-white crystal . It has broad antitumor activity targeting indolent lymphoid malignancies . The anticancer mechanisms in this process rely on inhibition of DNA synthesis and induction of apoptosis .

Synthesis Analysis

A concise synthesis of 2’-deoxyisoguanosine has been achieved whereby 2,6-dichloropurine is glycosylated using the Hoffer sugar to give a pair of beta-configured nucleoside N9/N7 regioisomers that are aminated using methanolic ammonia with concomitant deprotection of the sugar .

Molecular Structure Analysis

The primary relaxation mechanism of 2’-deoxyisoguanosine involves nonradiative decay pathways, where the population decays from the S1 (ππ*) state through internal conversion to the ground state via two relaxation pathways with lifetimes of hundreds of femtoseconds and less than 2 ps .

Chemical Reactions Analysis

The primary relaxation mechanism of 2’-deoxyisoguanosine involves nonradiative decay pathways, where the population decays from the S1 (ππ*) state through internal conversion to the ground state via two relaxation pathways with lifetimes of hundreds of femtoseconds and less than 2 ps .

Physical And Chemical Properties Analysis

2’-Deoxyisoguanosine is a purine nucleoside analog. It has a molecular weight of 267.24 . It is a white to off-white crystal . It is photostable in aqueous solution .

作用机制

安全和危害

未来方向

Studies on the photophysical and photochemical properties of nucleobase derivatives have revealed that chemical substitution influences the electronic relaxation pathways of purine and pyrimidine nucleobases . It has been suggested that amino or carbonyl substitution at the C6 position could increase the photostability of the purine derivatives more than the substitution at the C2 position .

属性

CAS 编号 |

106449-56-9 |

|---|---|

产品名称 |

2'-Deoxyisoguanosine |

分子式 |

C₁₂H₁₆N₄O₃ |

分子量 |

264.28 |

同义词 |

Deoxyisoguanosine; 2’-Deoxy-1,2-dihydro-2-oxoadenosine; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-7-Amino-1,2-dimethoxy-10-(methylthio)-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-6,7-dihydrobenzo[a]heptalen-9(5H)-one](/img/structure/B1144810.png)